N-[(R)-4-phosphopantothenoyl]-L-cysteine is an important compound in the biosynthesis of coenzyme A, which is crucial for various metabolic pathways. This compound is classified as a hybrid peptide, consisting of at least two different types of amino acids linked by peptide bonds. It is primarily found in the cytoplasm of eukaryotic cells, including yeast and humans, and is known to be practically insoluble in water and relatively neutral in nature .
The structure of N-[(R)-4-phosphopantothenoyl]-L-cysteine includes a phosphonic acid moiety, making it functionally related to other phosphonated compounds. Its role in cellular metabolism highlights its significance in enzymatic reactions, particularly those involving the synthesis and conversion of various biochemical substrates .
N-[(R)-4-phosphopantothenoyl]-L-cysteine participates in several key enzymatic reactions:
N-[(R)-4-phosphopantothenoyl]-L-cysteine exhibits significant biological activity as a metabolite in various organisms, including Escherichia coli and mice. Its primary function lies in its involvement in the biosynthesis of coenzyme A, which is essential for fatty acid metabolism, the synthesis and degradation of amino acids, and the metabolism of carbohydrates . The compound's ability to participate in multiple enzymatic reactions underscores its importance in cellular metabolism.
The synthesis of N-[(R)-4-phosphopantothenoyl]-L-cysteine can be achieved through several methods:
N-[(R)-4-phosphopantothenoyl]-L-cysteine has various applications primarily due to its role in coenzyme A biosynthesis:
Interaction studies involving N-[(R)-4-phosphopantothenoyl]-L-cysteine focus on its role with various enzymes:
N-[(R)-4-phosphopantothenoyl]-L-cysteine shares structural and functional similarities with several other compounds involved in metabolic processes. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Pantetheine | Contains a similar cysteine backbone | Directly involved in acyl group transfer |
Coenzyme A | Derived from pantetheine | Essential for fatty acid metabolism |
D-4'-Phosphopantothenic Acid | Phosphate group present | Precursor for N-[(R)-4-phosphopantothenoyl]-L-cysteine |
4'-Phosphopantetheine | Phosphate group present | Involved in acyl carrier protein functions |
N-[(R)-4-phosphopantothenoyl]-L-cysteine is unique due to its specific role as a precursor in coenzyme A biosynthesis while also being a substrate for critical enzymatic reactions that facilitate various metabolic processes . Its distinct structural features allow it to participate effectively in these biochemical pathways, highlighting its importance within cellular metabolism.
The identification and characterization of N-[(R)-4-phosphopantothenoyl]-L-cysteine emerged from decades of systematic research into coenzyme A biosynthesis, building upon the foundational work of Fritz Lipmann who discovered coenzyme A in 1946 and subsequently elucidated its structural composition during the early 1950s. The systematic investigation of the coenzyme A biosynthetic pathway revealed that this complex molecule required a multi-step enzymatic process, with early researchers recognizing that pantothenic acid (vitamin B5) served as a crucial precursor but required additional modifications to achieve the final active form.
The specific identification of 4'-phosphopantothenoylcysteine as an intermediate in this pathway required sophisticated analytical techniques and careful enzymatic studies that traced the conversion of pantothenic acid derivatives through successive enzymatic modifications. Research conducted in the latter half of the 20th century systematically characterized each step of the coenzyme A biosynthetic pathway, with particular attention to the enzymes responsible for the formation and subsequent transformation of phosphorylated pantothenate derivatives. The compound's formal nomenclature reflects its complex chemical structure, incorporating the stereochemical designation (R) to specify the configuration of the phosphopantothenoyl moiety, while the systematic name follows International Union of Pure and Applied Chemistry conventions for hybrid peptide compounds.
N-[(R)-4-phosphopantothenoyl]-L-cysteine exhibits a complex molecular architecture characterized by the molecular formula C₁₂H₂₃N₂O₉PS and a molecular weight of 402.36 grams per mole, as determined through high-resolution mass spectrometry and computational analysis. The compound's structure consists of three distinct chemical moieties linked through amide bonds: a phosphorylated pantothenate derivative, a β-alanine residue, and an L-cysteine amino acid. The stereochemical configuration of this molecule is precisely defined by two chiral centers, designated as (2R) configurations, which are critical for proper enzymatic recognition and subsequent biochemical transformations.
The International Union of Pure and Applied Chemistry name for this compound, (2R)-2-[3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid, systematically describes its structural complexity and stereochemical specifications. Crystallographic and spectroscopic studies have revealed that the molecule adopts specific conformations that facilitate its recognition by enzymatic active sites, particularly the phosphopantothenoylcysteine decarboxylase enzyme responsible for its conversion to 4'-phosphopantetheine. The presence of the phosphate group attached to the terminal hydroxymethyl carbon of the dimethylated pantothenate moiety provides both structural stability and the necessary chemical functionality for subsequent enzymatic processing.
Table 1: Structural Properties of N-[(R)-4-phosphopantothenoyl]-L-cysteine
Stereochemical investigations using deuterium labeling techniques have provided detailed insights into the mechanistic aspects of enzymatic transformations involving this compound. Studies employing 4'-phosphopantothenoyl[2-²H₁]-L-cysteine have demonstrated that the decarboxylation reaction proceeds with retention of configuration, indicating a specific mechanistic pathway that preserves the stereochemical integrity of the cysteine moiety during the conversion to 4'-phosphopantetheine. These findings have important implications for understanding the three-dimensional requirements for enzymatic catalysis and the precise spatial arrangements necessary for effective biochemical transformations.
Nuclear magnetic resonance spectroscopic analysis of degradation products derived from deuterium-labeled substrates has revealed that the decarboxylation process involves the removal of the pro-R proton at the β-carbon of the cysteine moiety during a reversible oxidation-reduction sequence. This mechanistic detail provides crucial information about the enzymatic mechanism and the specific chemical transformations that occur during the conversion of N-[(R)-4-phosphopantothenoyl]-L-cysteine to its subsequent metabolic products. The retention of stereochemical configuration throughout these transformations underscores the precision of enzymatic catalysis in biological systems and the importance of maintaining proper spatial relationships for effective metabolic flux.
N-[(R)-4-phosphopantothenoyl]-L-cysteine occupies a central position in the universally conserved five-step biosynthetic pathway that converts pantothenic acid (vitamin B₅) into coenzyme A, serving as the immediate product of the second enzymatic step and the substrate for the third step. The formation of this intermediate occurs through the action of phosphopantothenoylcysteine synthetase (also known as phosphopantothenate-cysteine ligase), which catalyzes the adenosine triphosphate or cytidine triphosphate-dependent condensation of 4'-phosphopantothenate with L-cysteine. This enzymatic reaction represents a critical regulatory point in coenzyme A biosynthesis, as it commits cellular resources to the production of this essential cofactor and involves significant energy expenditure through nucleotide triphosphate hydrolysis.
The subsequent transformation of N-[(R)-4-phosphopantothenoyl]-L-cysteine occurs through the action of phosphopantothenoylcysteine decarboxylase, which catalyzes the removal of the carboxyl group from the cysteine moiety to produce 4'-phosphopantetheine and carbon dioxide. This decarboxylation reaction is mechanistically distinct from many other biological decarboxylations, as it proceeds through a flavin mononucleotide-dependent mechanism that involves the transient formation of a thioaldehyde intermediate. The enzyme responsible for this transformation exists as a bifunctional protein in most bacterial systems, containing both the phosphopantothenoylcysteine synthetase and decarboxylase activities within a single polypeptide chain.
Table 2: Enzymatic Reactions Involving N-[(R)-4-phosphopantothenoyl]-L-cysteine
The metabolic significance of this intermediate extends across all domains of life, with the compound being identified as a metabolite in organisms ranging from Escherichia coli to Homo sapiens. In prokaryotic systems, the enzymes responsible for N-[(R)-4-phosphopantothenoyl]-L-cysteine metabolism are often encoded by operons that coordinate the expression of multiple genes involved in coenzyme A biosynthesis, ensuring efficient production of this essential cofactor. Eukaryotic systems exhibit similar conservation of this metabolic pathway, although the specific enzymes may differ in their cofactor requirements and regulatory mechanisms compared to their prokaryotic counterparts.
The regulatory importance of N-[(R)-4-phosphopantothenoyl]-L-cysteine in cellular metabolism is evidenced by the feedback inhibition mechanisms that control its formation and transformation. The biosynthetic pathway leading to coenzyme A is subject to product inhibition, with coenzyme A itself serving as a competitive inhibitor of pantothenate kinase, the first enzyme in the pathway. This regulatory mechanism ensures that cellular coenzyme A levels are maintained within appropriate ranges while preventing the wasteful overproduction of this essential but metabolically expensive cofactor.
Research into the therapeutic potential of targeting enzymes involved in N-[(R)-4-phosphopantothenoyl]-L-cysteine metabolism has revealed promising opportunities for antimicrobial drug development. The essential nature of coenzyme A for cellular metabolism, combined with structural differences between prokaryotic and eukaryotic enzymes in this pathway, provides opportunities for the development of selective inhibitors that could serve as novel antibiotics. Studies focusing on Mycobacterium tuberculosis have demonstrated that chemical inhibition of the enzymes responsible for N-[(R)-4-phosphopantothenoyl]-L-cysteine metabolism can effectively impair bacterial growth, validating this pathway as a viable drug target.
The three-dimensional structure of human phosphopantothenoylcysteine synthetase was determined at 2.3 Å resolution using single wavelength anomalous dispersion methods with selenomethionine-labeled protein [1] [2]. The crystal structure, deposited as Protein Data Bank entry 1P9O, belongs to space group P43212 or P41212 with unit cell dimensions of approximately a = 73.2 Å and c = 281.8 Å [3] [4]. The asymmetric unit contains two monomers with a solvent content of 56%, and the final refined model includes 549 amino acids, two sulfate anions, and 218 water molecules [2].
The final crystallographic statistics demonstrate high quality structural data with an R-factor of 22.9% and Rfree of 27.1% [2]. Significantly, several regions exhibit disorder in the electron density maps, including residues 1-17, 111, 188-201, 260-265, and 308-311 in monomer A, and residues 1-6, 108-112, 192-202, 260-264, and 308-311 in monomer B [2]. These disordered regions correspond to flexible loops and termini that are proposed to play crucial roles in substrate binding and conformational changes during catalysis [2].
The structure confirms that phosphopantothenoylcysteine synthetase functions as a homodimer with approximate dimensions of 60 Å × 60 Å × 75 Å [2]. The crystal structure provides the first complete structural framework for understanding the mechanism of N-[(R)-4-phosphopantothenoyl]-L-cysteine formation in human coenzyme A biosynthesis [1] [2]. Comparative analysis with the bacterial enzyme structure (Protein Data Bank: 1U7U) reveals significant structural insights into the evolutionary adaptation of this essential enzymatic machinery [5] [6].
The active site of human phosphopantothenoylcysteine synthetase displays a sophisticated architecture capable of accommodating both adenosine triphosphate and phosphopantothenate substrates simultaneously [2]. Sequence alignment analysis of representative phosphopantothenoylcysteine synthetases from both monofunctional and bifunctional enzymes identified 17 completely conserved residues that form the catalytic core [2]. These residues are strategically positioned along a cleft of sufficient size to facilitate the ping-pong mechanism involving initial acyladenylate intermediate formation [2].
The adenosine triphosphate binding site exhibits remarkable conservation with other members of the ribokinase family [2]. Key residues involved in adenosine triphosphate recognition include Glycine 43, Serine 61, Glycine 63, and Glycine 66, which interact with the phosphate moieties [2]. The adenosyl portion of adenosine triphosphate is recognized by highly conserved residues Phenylalanine 230 and Asparagine 258 [2]. Notably, Tyrosine 176 is conserved in monofunctional phosphopantothenoylcysteine synthetases that prefer adenosine triphosphate, while this position is occupied by isoleucine in bifunctional bacterial enzymes that utilize cytidine triphosphate [2].
The phosphopantothenate binding site is located within a cleft formed primarily by the C-terminal regions of β-strands 6 and 7 [2]. Critical binding residues include Threonine 45, Asparagine 59, Alanine 179, and Aspartate 180 from one monomer, with additional contributions from Valine 54 and Arginine 55 from the adjacent monomer [2]. This inter-subunit contribution to substrate binding emphasizes the importance of the dimeric architecture for catalytic function [2]. Arginine 55 is positioned to form hydrogen bonds with the phosphate group of phosphopantothenate, while the carboxylate group is oriented toward the γ-phosphate of adenosine triphosphate for nucleophilic attack [2].
The proposed cysteine binding site represents the most dynamic aspect of the active site architecture [2]. Following acyladenylate intermediate formation and pyrophosphate release, cysteine access occurs through an opening near residues 61-66 [2]. The conserved residue Glutamate 233, located in a flexible loop near this active site entrance, is proposed to play a role in cysteine orientation, though this would require conformational changes that have not yet been structurally characterized [2]. The positioning of the cysteine substrate appears to be governed by the conserved 'AAVAD' motif, which includes residues Alanine 178, Alanine 179, and Aspartate 183 [7].
The structural comparison between bacterial and eukaryotic phosphopantothenoylcysteine synthetases reveals both remarkable conservation and significant evolutionary adaptations [8] [5]. While human and Escherichia coli enzymes share the same overall catalytic mechanism and maintain similar dimeric architectures, they exhibit distinct nucleotide preferences and organizational strategies [1] [8].
The most striking difference lies in nucleotide specificity: eukaryotic enzymes are adenosine triphosphate-dependent and produce adenosine monophosphate, while bacterial enzymes are cytidine triphosphate-dependent and generate cytidine monophosphate [8] [5]. This specificity difference is primarily determined by residue 176, which is tyrosine in eukaryotic enzymes and isoleucine in bacterial homologs [2]. The bacterial enzyme utilizes cytidine triphosphate more efficiently, reflecting adaptation to the cellular nucleotide pool composition and metabolic requirements of prokaryotic systems [8].
Organizational differences further distinguish these enzyme families. Human phosphopantothenoylcysteine synthetase functions as a monofunctional enzyme containing 311 residues, while bacterial homologs typically exist as bifunctional enzymes of approximately 400 residues that incorporate both synthetase and decarboxylase activities [2] [8]. When expressed independently, the bacterial synthetase domain forms dimers similar to the human enzyme, suggesting that the dimeric architecture represents a fundamental requirement for catalytic activity [2].
Despite low overall sequence similarity between bacterial and eukaryotic enzymes, the structural fold shows significant conservation [2]. Both enzymes contain a dinucleotide binding fold, though the human enzyme incorporates additional NAD-like structural features [2]. The ribokinase-like adenosine triphosphate binding domain is structurally conserved, including five β-strands and two α-helices, while the N-terminal portion shows greater variation consistent with substrate specificity requirements [2].
The dimer interface architecture is remarkably similar between bacterial and eukaryotic enzymes, with both systems utilizing comparable hydrogen bonding patterns and hydrophobic core formations [2]. However, the flexible loop regions that control substrate access and product release differ significantly: bacterial enzymes utilize loops spanning residues 284-299 and 354-363, while human enzymes employ different disordered regions including residues 1-17, 188-201, and 260-265 [2] [8]. These dynamic elements are crucial for the conformational changes required during the catalytic cycle and represent evolutionary solutions to the same functional requirements [8].